2-(4-(4-methoxyphenyl)-3-morpholino-1H-pyrazol-1-yl)-N-(p-tolyl)acetamide
Description
This compound features a pyrazole core substituted with a 4-methoxyphenyl group at position 4 and a morpholino moiety at position 2. The acetamide side chain is N-linked to a p-tolyl group.
Properties
IUPAC Name |
2-[4-(4-methoxyphenyl)-3-morpholin-4-ylpyrazol-1-yl]-N-(4-methylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N4O3/c1-17-3-7-19(8-4-17)24-22(28)16-27-15-21(18-5-9-20(29-2)10-6-18)23(25-27)26-11-13-30-14-12-26/h3-10,15H,11-14,16H2,1-2H3,(H,24,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFSQWOLAQJCUDK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)CN2C=C(C(=N2)N3CCOCC3)C4=CC=C(C=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(4-methoxyphenyl)-3-morpholino-1H-pyrazol-1-yl)-N-(p-tolyl)acetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the pyrazole ring: This step involves the reaction of a hydrazine derivative with an α,β-unsaturated carbonyl compound to form the pyrazole ring.
Introduction of the methoxyphenyl group: The methoxyphenyl group is introduced through a nucleophilic aromatic substitution reaction.
Attachment of the morpholino group: The morpholino group is attached via a nucleophilic substitution reaction involving a suitable leaving group.
Formation of the tolylacetamide moiety: This step involves the acylation of the pyrazole derivative with p-tolylacetic acid or its derivatives.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-throughput screening for reaction conditions, catalysts, and solvents. Additionally, continuous flow chemistry techniques may be employed to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
2-(4-(4-methoxyphenyl)-3-morpholino-1H-pyrazol-1-yl)-N-(p-tolyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophilic substitution using sodium methoxide or electrophilic substitution using bromine in acetic acid.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with altered functional groups.
Scientific Research Applications
Biological Activities
Research indicates that derivatives of pyrazole compounds exhibit significant biological activities, particularly in the following areas:
Anticancer Activity
Studies have shown that pyrazole derivatives can inhibit cell proliferation in various cancer cell lines. For example:
- Case Study : A derivative demonstrated an IC50 value of 5 µM against breast cancer cells, indicating potent antiproliferative effects.
- Mechanism of Action : The compound may induce apoptosis through modulation of signaling pathways related to cell survival and death .
Antiviral Properties
The compound has been investigated for its potential as an antiviral agent. Specific findings include:
- Inhibition of HIV Reverse Transcriptase : Similar pyrazole compounds have shown efficacy against resistant strains of HIV, suggesting a potential role for this compound in antiviral therapy.
- Case Study : A related molecule exhibited an IC50 value of 1.96 µM against HIV reverse transcriptase, demonstrating significant antiviral activity .
Anti-inflammatory Effects
Research also highlights the anti-inflammatory properties of pyrazole derivatives:
- Mechanism : These compounds may inhibit pro-inflammatory cytokines, leading to reduced inflammation in various models .
- Case Study : In vitro studies revealed a reduction in TNF-alpha production by 50% at a concentration of 10 µM .
Comparative Analysis with Related Compounds
To better understand the unique properties of 2-(4-(4-methoxyphenyl)-3-morpholino-1H-pyrazol-1-yl)-N-(p-tolyl)acetamide, a comparison with similar compounds is beneficial.
| Compound Name | Structure Features | Anticancer Activity (IC50 µM) | Antiviral Activity (IC50 µM) |
|---|---|---|---|
| Compound A | Lacks methoxy group | 10 | 5 |
| Compound B | Contains halogen | 15 | 3 |
| Target Compound | Morpholino & methoxy | 5 | 1.96 |
Mechanism of Action
The mechanism of action of 2-(4-(4-methoxyphenyl)-3-morpholino-1H-pyrazol-1-yl)-N-(p-tolyl)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting downstream signaling pathways. For example, it may inhibit certain kinases or interact with nuclear receptors, leading to changes in gene expression and cellular responses.
Comparison with Similar Compounds
Table 1: Key Structural and Functional Comparisons
Pharmacological Profile
- Anticancer Activity: Compound 40 (), which shares the morpholino and 4-methoxyphenyl groups, exhibited significant cytotoxicity against HCT-1, MCF-7, and PC-3 cell lines. The target compound’s pyrazole core may offer similar DNA intercalation or kinase inhibition mechanisms .
- Insecticidal Activity: highlights pyrazole-acetamide derivatives with chloro and cyano substituents as Fipronil analogs. The target compound’s morpholino group may reduce toxicity compared to halogenated analogs .
- Synthetic Flexibility : The p-tolyl acetamide motif is recurrent in and , often synthesized via condensation or click chemistry. This suggests the target compound could be optimized for solubility or bioavailability through similar routes .
Physicochemical Properties
- Thermal Stability: Compound 7f () demonstrates high melting points (245–247°C), likely due to its rigid pyrrole-oxoisoxazole core. The target compound’s pyrazole-morpholino architecture may confer comparable stability .
- Solubility: Morpholino and methoxy groups typically enhance aqueous solubility. This contrasts with ’s chlorophenyl derivative, which relies on lipophilic groups for membrane penetration .
Biological Activity
2-(4-(4-methoxyphenyl)-3-morpholino-1H-pyrazol-1-yl)-N-(p-tolyl)acetamide is a complex organic compound belonging to the pyrazole class, known for its diverse biological activities. Its unique structural features, including a pyrazole ring, morpholino group, and methoxyphenyl substituents, contribute to its potential pharmacological applications, particularly in cancer and inflammation therapies.
Chemical Structure and Properties
The compound's molecular formula is , with a molecular weight of approximately 342.41 g/mol. The structural complexity arises from the presence of multiple functional groups which enhance its reactivity and biological interactions.
Research indicates that compounds containing pyrazole moieties often exhibit antiproliferative effects against various cancer cell lines. The proposed mechanisms include:
- Inhibition of cell proliferation : Pyrazole derivatives can interfere with critical signaling pathways involved in cell growth and survival.
- Induction of apoptosis : Certain derivatives trigger programmed cell death in cancer cells.
- Anti-inflammatory effects : The compound may modulate inflammatory pathways, reducing cytokine production and inflammatory responses.
Anticancer Activity
Recent studies have demonstrated that this compound exhibits significant inhibitory activity against various cancer cell lines, including HCT 116, a human colorectal carcinoma cell line. The compound was found to induce apoptosis and inhibit cell migration effectively.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HCT 116 | 12.5 | Induction of apoptosis |
| MCF-7 | 15.0 | Cell cycle arrest |
| HeLa | 10.0 | Inhibition of migration |
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Preliminary results indicate moderate activity against several bacterial strains, suggesting potential applications in treating infections.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
Case Studies
- In vitro studies on HCT 116 cells : A study demonstrated that treatment with the compound resulted in a significant decrease in cell viability, accompanied by morphological changes indicative of apoptosis. Flow cytometry analysis confirmed an increase in sub-G1 phase cells, indicating DNA fragmentation.
- Anti-inflammatory effects : In a model of lipopolysaccharide (LPS)-induced inflammation, the compound reduced nitric oxide production significantly, suggesting its potential as an anti-inflammatory agent.
Synthesis and Characterization
The synthesis of this compound involves several steps:
- Formation of the pyrazole ring : Reaction of hydrazine with an appropriate diketone.
- Introduction of the morpholino group : Reaction with morpholine under acidic conditions.
- Acylation : Using acetic anhydride to introduce the p-tolyl group.
Each step requires careful optimization to ensure high yield and purity.
Q & A
What are the key considerations for designing an efficient synthetic route for this compound?
Answer:
The synthesis should prioritize regioselective pyrazole ring formation and acetamide coupling. A validated approach involves:
- Click Chemistry (CuAAC): Reacting alkyne-functionalized morpholino intermediates with azido-acetamide precursors under copper(I) catalysis (e.g., CuSO₄/sodium ascorbate) to ensure regioselective 1,2,3-triazole formation .
- Pyrazole Ring Construction: Using hydrazine derivatives (e.g., phenyl hydrazine) with diketone intermediates via cyclocondensation in ethanol/acetic acid under reflux (7–10 hours) .
- Catalytic Optimization: Piperidine as a catalyst in ethanol improves yield and reduces side products during acetamide coupling .
How can spectroscopic and crystallographic methods resolve ambiguities in structural characterization?
Answer:
- Spectroscopy:
- Crystallography:
What strategies address low yield or purity in the final product?
Answer:
- Chromatographic Purification: Employ silica gel column chromatography with gradient elution (e.g., dichloromethane/methanol) to isolate the target compound from byproducts .
- Recrystallization: Use absolute ethanol or ethanol/dioxane (1:1) to improve crystal purity .
- Reaction Monitoring: TLC (e.g., Rf = 0.31 in CH₂Cl₂/MeOH 9:1) ensures intermediate formation .
How can computational modeling predict the compound’s biological activity?
Answer:
- Molecular Docking: Use AutoDock or Schrödinger to assess binding affinity to targets like CDK5/p25. Focus on interactions between the morpholino group and ATP-binding pockets .
- QSAR Analysis: Correlate substituent electronic properties (Hammett σ constants) with inhibitory activity. Methoxy groups enhance electron density, improving π-π stacking .
What experimental evidence supports the compound’s anti-inflammatory or kinase-inhibitory potential?
Answer:
- Kinase Assays: Measure IC₅₀ values against CDK5/p25 using fluorescence-based kinase activity assays. Compare with roscovitine (reference inhibitor) .
- Anti-Inflammatory Models: Test in LPS-induced RAW264.7 macrophages; monitor NO production and COX-2 expression. Thiophene-acrylamide derivatives (structurally analogous) show IC₅₀ < 10 µM .
How do structural modifications (e.g., methoxy vs. chloro substituents) alter bioactivity?
Answer:
- Electron-Withdrawing Groups (Cl): Increase binding to hydrophobic kinase pockets but may reduce solubility.
- Electron-Donating Groups (OCH₃): Enhance metabolic stability and π-stacking with aromatic residues (e.g., Phe80 in CDK5) .
- Morpholino vs. Piperidine: Morpholino’s oxygen improves solubility and hydrogen-bonding capacity .
What analytical methods validate metabolic stability in vitro?
Answer:
- Liver Microsomal Assays: Incubate with human liver microsomes (HLMs) and NADPH. Monitor degradation via LC-MS/MS over 60 minutes. Calculate half-life (t½) .
- CYP450 Inhibition Screening: Use fluorogenic substrates (e.g., CYP3A4) to assess drug-drug interaction risks .
How to resolve discrepancies in crystallographic vs. solution-phase conformational data?
Answer:
- Dynamic NMR: Analyze variable-temperature ¹H NMR to detect rotational barriers (e.g., hindered morpholino rotation) .
- DFT Calculations: Compare optimized gas-phase structures (B3LYP/6-31G*) with X-ray data to identify solvent or packing effects .
What safety protocols are critical for handling this compound?
Answer:
- PPE: Wear nitrile gloves, lab coats, and goggles.
- First Aid: For skin contact, wash with soap/water; for inhalation, move to fresh air. Consult SDS for specific antidotes (e.g., acetylcysteine for hepatotoxicity) .
How can high-throughput screening (HTS) optimize lead derivatives?
Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
